molecular formula C21H16F3N5O B11463962 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11463962
M. Wt: 411.4 g/mol
InChI Key: RXLVDKWUWZIZRP-UHFFFAOYSA-N
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Description

4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound.

Preparation Methods

The synthesis of 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring through cyclization reactions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with specific receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[5,1-c][1,2,4]triazines and related heterocyclic structures. Compared to these compounds, 4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . Some similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C21H16F3N5O

Molecular Weight

411.4 g/mol

IUPAC Name

4,7-dimethyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H16F3N5O/c1-12-17(14-7-4-3-5-8-14)19-27-26-18(13(2)29(19)28-12)20(30)25-16-10-6-9-15(11-16)21(22,23)24/h3-11H,1-2H3,(H,25,30)

InChI Key

RXLVDKWUWZIZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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